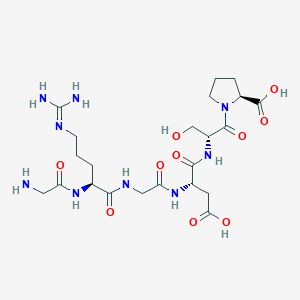

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH

概要

説明

The compound H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is a synthetic peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, D-serine, and proline. This peptide sequence is known for its role in inhibiting the binding of fibronectin to platelet-binding sites, making it a valuable tool in integrin research and various biomedical applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of This compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

化学反応の分析

Types of Reactions

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols .

科学的研究の応用

Cell Adhesion Studies

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is primarily utilized in research focused on cell adhesion mechanisms. It functions as an inhibitor of cell attachment to fibronectin, which is crucial for understanding cellular behaviors in various biological contexts, including tissue engineering and regenerative medicine .

Key Findings:

- The peptide significantly inhibits the binding of cells to fibronectin but does not affect binding to vitronectin .

- This specificity allows researchers to manipulate cell adhesion properties in experimental settings.

Tissue Engineering

In tissue engineering, GRGDdSP is employed to enhance the integration of biomaterials with surrounding tissues. Its ability to promote or inhibit cell adhesion can be strategically used to design scaffolds that either attract or repel specific cell types.

Case Study:

A study demonstrated that hydrogels functionalized with RGDS sequences exhibited improved cellular responses and integration with mesenchymal stem cells (MSCs), indicating potential for enhanced bone regeneration .

Drug Delivery Systems

The peptide's properties make it suitable for use in drug delivery systems, particularly in targeted therapies where specific cell types need to be targeted.

Research Insights:

- Functionalization of liposomes with RGDS has been shown to enhance the targeted delivery of chemotherapeutic agents such as doxorubicin (DOX) to cancer cells .

- The incorporation of GRGDdSP into hydrogel systems facilitates controlled drug release while maintaining biocompatibility.

Data Tables

作用機序

The primary mechanism of action of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH involves its ability to inhibit the binding of fibronectin to integrin receptors on cell surfaces. This inhibition disrupts cell adhesion and signaling pathways, which can limit tumor cell metastasis and promote endothelialization in cardiovascular implants .

類似化合物との比較

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH: is unique due to its specific amino acid sequence and its ability to inhibit fibronectin binding. Similar compounds include:

H-Gly-Arg-Gly-Asp-Ser-Pro-OH: A similar peptide with a slightly different sequence.

H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another variant with alanine instead of glycine.

H-Arg-Gly-Asp-Ser-OH: A shorter peptide with similar integrin-binding properties.

These compounds share similar biological activities but differ in their specific sequences and, consequently, their binding affinities and specificities.

生物活性

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, commonly referred to as GRGDSP, is a cyclic peptide composed of six amino acids, notable for its significant biological activity, particularly in cell adhesion and migration. This article explores its mechanisms of action, biochemical properties, and implications in biomedical research and therapeutic applications.

Target of Action

The primary target of this compound is integrins , which are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The peptide mimics natural ligands that bind to integrins, thereby influencing various cellular responses.

Mode of Action

this compound acts as an integrin antagonist , inhibiting the binding of ligands such as fibronectin and vitronectin to integrin receptors. This inhibition can lead to significant alterations in cell behavior, including reduced adhesion and migration.

| Property | Description |

|---|---|

| Empirical Formula | C₂₂H₃₇N₉O₁₀ |

| Molecular Weight | 487.56 g/mol |

| Appearance | White to off-white lyophilized solid |

| Solubility | Soluble in 5% acetic acid and water |

Cellular Effects

Research indicates that this compound significantly impacts cellular processes:

- Cell Adhesion : It inhibits fibronectin binding to platelets, crucial for preventing excessive clot formation.

- Cell Migration : By blocking integrin-mediated attachment, it affects the ability of cells to migrate, which is vital in wound healing and cancer metastasis.

- Apoptosis Induction : The peptide has been shown to activate specific signaling pathways related to caspase activation, leading to apoptosis in certain cell types.

Case Studies and Research Findings

-

Fibroblast Attachment Study

A study demonstrated that GRGDSP supports fibroblast attachment while inhibiting their adhesion to fibronectin. The peptide inhibited fibrinogen binding to ADP and thrombin-stimulated platelets by over 90% at high concentrations (10-200 µM), indicating its potent inhibitory effects on platelet aggregation . -

Integrin Binding Affinity

Interaction studies revealed that GRGDSP effectively inhibits the binding of ligands such as fibronectin and vitronectin to integrins αvβ3 and α5β1. This property is crucial for developing therapeutic strategies in tissue engineering and regenerative medicine. -

Impact on Stem Cells

Research has shown that this compound can influence the proliferation and differentiation of stem cells, making it a valuable compound in regenerative therapies.

特性

IUPAC Name |

(2S)-1-[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDOEBWPRVVSG-FQUUOJAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914197 | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91037-75-1, 97047-91-1 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。